

Application Notes and Protocols for ME-143 in In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **ME-143**, a synthetic isoflavone and potent inhibitor of the cancer-specific ecto-NOX disulfide-thiol exchanger 2 (ENOX2), in various in vitro assays. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **ME-143** in cancer cell lines.

Mechanism of Action

ME-143 (also known as NV-143) is a second-generation, tumor-specific NADH oxidase inhibitor that targets ENOX2, a cell surface protein crucial for the growth of cancer cells.^[1] By inhibiting ENOX2, **ME-143** disrupts two key enzymatic activities: hydroquinone/NADH oxidation and protein disulfide-thiol interchange. This inhibition leads to an accumulation of NADH at the plasma membrane, which in turn elevates ceramide levels and ultimately triggers caspase-3-dependent apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[2] Furthermore, the inhibition of ENOX2's disulfide-thiol interchange activity prevents cancer cell enlargement, a critical step for cell cycle progression, leading to growth arrest.^[1] The apoptotic effects of similar isoflavones have been linked to the regulation of the Akt/c-FLIP/XIAP signaling pathway.^[1]

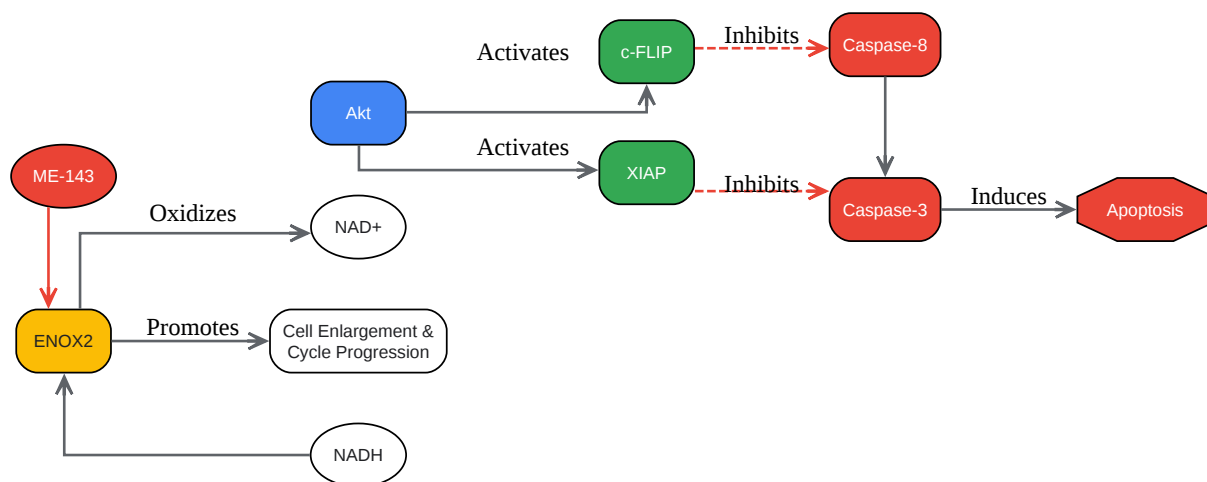
Data Presentation

The following table summarizes the effective concentrations of **ME-143** in various in vitro contexts, providing a starting point for experimental design.

Parameter	Cell Line/System	Concentration	Reference
EC50 (Cell Growth Inhibition)	Cultured Cancer Cells (general)	20 - 50 nM	[1]
EC50 (NADH Oxidation Inhibition)	Recombinant ENOX2	~50 nM	[1]
EC50 (Dithiodipyridine Cleavage)	HeLa Cells	~50 nM	[1]
Kd (Binding Affinity)	Recombinant ENOX2	40 - 50 nM	[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **ME-143**.



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Caption: **ME-143** inhibits ENOX2, leading to apoptosis.

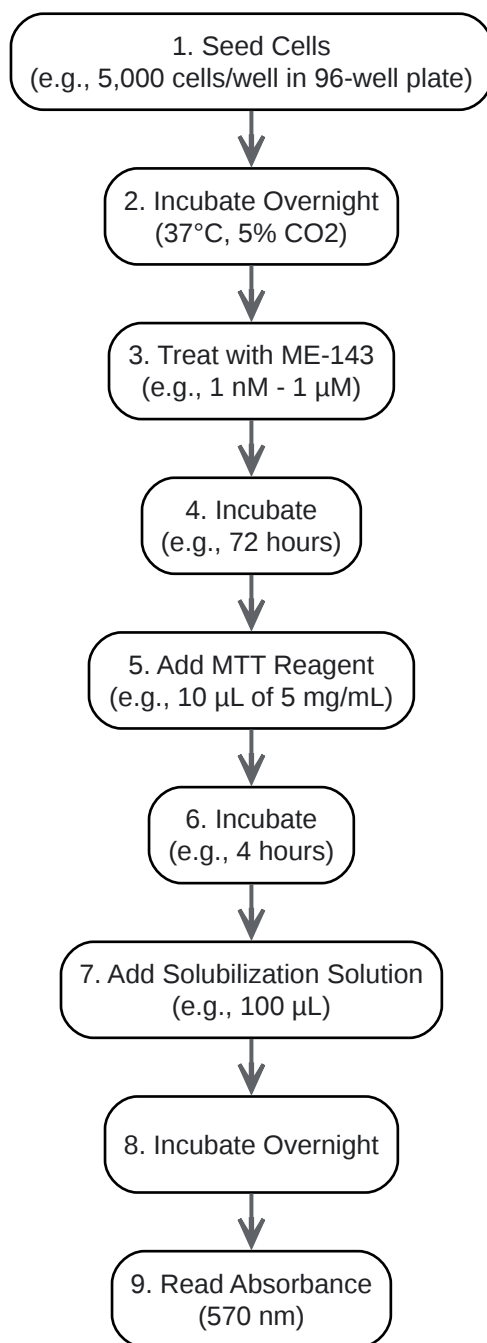
Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the effects of **ME-143**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **ME-143** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:



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Caption: Workflow for the MTT cell viability assay.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- **ME-143** stock solution (e.g., in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

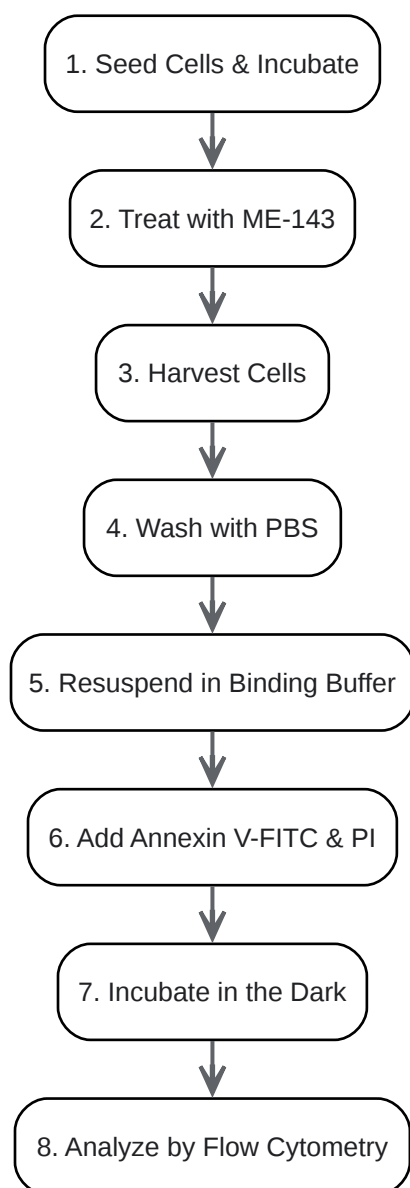
Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of **ME-143** in complete medium. A starting range of 1 nM to 1 μ M is recommended.
- Remove the medium from the wells and add 100 μ L of the **ME-143** dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **ME-143** concentration).
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well.
- Incubate the plate overnight at 37°C in a humidified chamber.
- Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.

Experimental Workflow:



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Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- **ME-143** stock solution
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

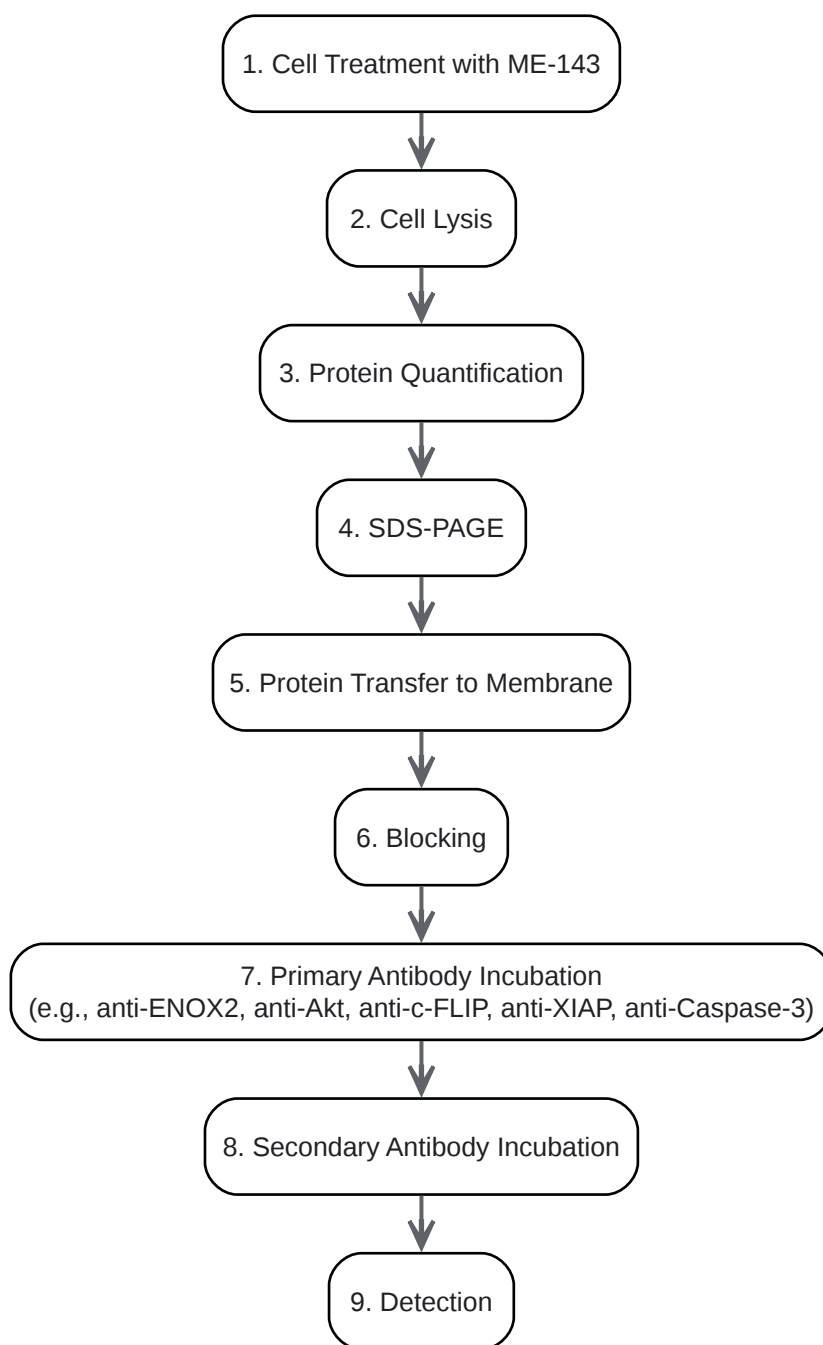
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of **ME-143** (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
- Harvest the cells, including both adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the protein expression levels of key components of the ENOX2 signaling pathway following **ME-143** treatment.

Experimental Workflow:



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Caption: Workflow for Western blot analysis.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **ME-143** stock solution
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against ENOX2, Akt, p-Akt, c-FLIP, XIAP, cleaved Caspase-3, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **ME-143** at desired concentrations and for a specific duration.
- Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

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References

- 1. ENOX2 Target for the Anticancer Isoflavone ME-143 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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